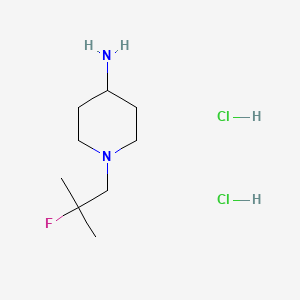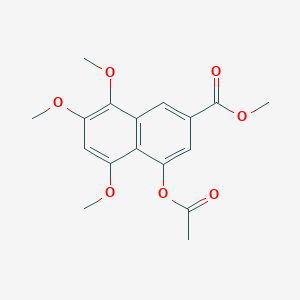![molecular formula C18H16O5 B13926987 [2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid CAS No. 88598-78-1](/img/structure/B13926987.png)
[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid is an organic compound characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid typically involves the coupling of an aryl halide with an arylboronic acid through a Suzuki reaction. This reaction is catalyzed by palladium in a basic environment, often using potassium carbonate as a base and tetra-butylammonium bromide as a phase-transfer catalyst . The reaction conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of microwave irradiation has also been explored to accelerate the reaction while maintaining high yields .
化学反応の分析
Types of Reactions
2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
作用機序
The mechanism by which 2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid exerts its effects involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Biphenyl: A simpler structure with two benzene rings connected by a single bond.
2,2’-Bis(2-oxidobenzylideneamino)-4,4’-dimethyl-1,1’-biphenyl: A related compound with additional functional groups.
Benzidine-based azo dyes: Compounds with similar biphenyl structures used in dye production.
Uniqueness
2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
88598-78-1 |
|---|---|
分子式 |
C18H16O5 |
分子量 |
312.3 g/mol |
IUPAC名 |
2-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]propanedioic acid |
InChI |
InChI=1S/C18H16O5/c1-18(16(20)21,17(22)23)11-15(19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,21)(H,22,23) |
InChIキー |
LRZSUVXLJFBPNB-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


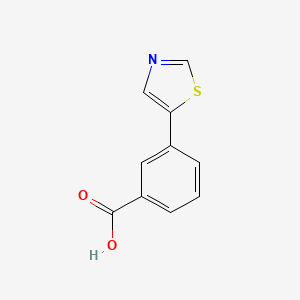




![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)

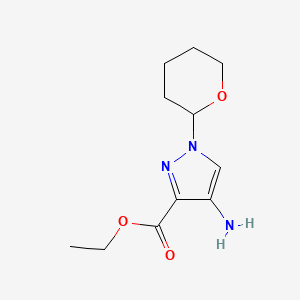
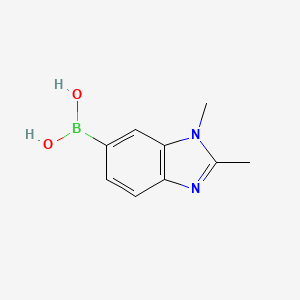
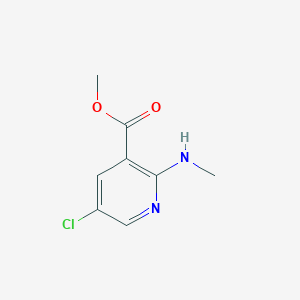
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)

